

Eprodisate Technical Support Center: Troubleshooting and FAQs

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Compound of Interest					
Compound Name:	Eprodisate				
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This technical support center provides detailed information for researchers, scientists, and drug development professionals regarding the clinical evaluation of **Eprodisate** for Amyloid A (AA) Amyloidosis, with a focus on the rationale behind the need for confirmatory studies.

Frequently Asked Questions (FAQs) Q1: What is Eprodisate and what is its proposed mechanism of action?

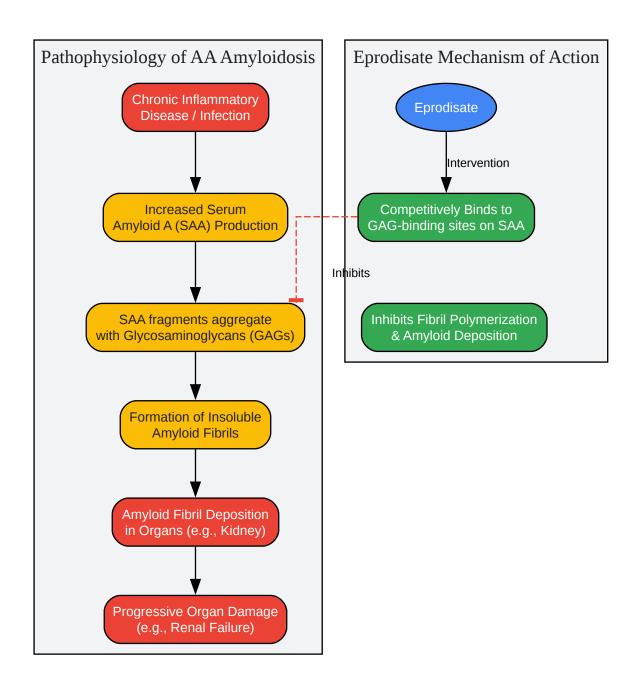
Eprodisate (also known as Kiacta[™] or NC-503) is an investigational drug designed to treat AA amyloidosis. It is a low-molecular-weight, sulfonated molecule that has structural similarities to heparan sulfate.[1][2][3] Its proposed mechanism of action is to interfere with the deposition of amyloid fibrils in tissues. It competitively binds to the glycosaminoglycan (GAG) binding sites on the precursor Serum Amyloid A (SAA) protein, thereby inhibiting the polymerization of SAA fragments into insoluble amyloid fibrils.[1][2][4][5] This action is intended to prevent the formation of new amyloid deposits and slow the progression of organ damage, particularly in the kidneys.[1][6]

Q2: What is AA Amyloidosis and its underlying pathophysiology?

AA amyloidosis, also known as secondary amyloidosis, is a serious complication arising from chronic inflammatory or infectious diseases such as rheumatoid arthritis or familial Mediterranean fever.[2][6][7] In these conditions, the liver produces high levels of the acute-



phase reactant protein, Serum Amyloid A (SAA).[2][8] Proteolytic fragments of SAA can misfold and aggregate into insoluble β -sheet fibrils.[1][6] These fibrils, along with other molecules like glycosaminoglycans, deposit in the extracellular space of various organs, most commonly the kidneys, leading to progressive organ dysfunction, proteinuria, and eventual renal failure.[2][7] [8] The primary therapeutic strategy is to control the underlying inflammatory condition to reduce SAA production.[2][7]



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Caption: Pathophysiology of AA Amyloidosis and Eprodisate's Mechanism of Action.

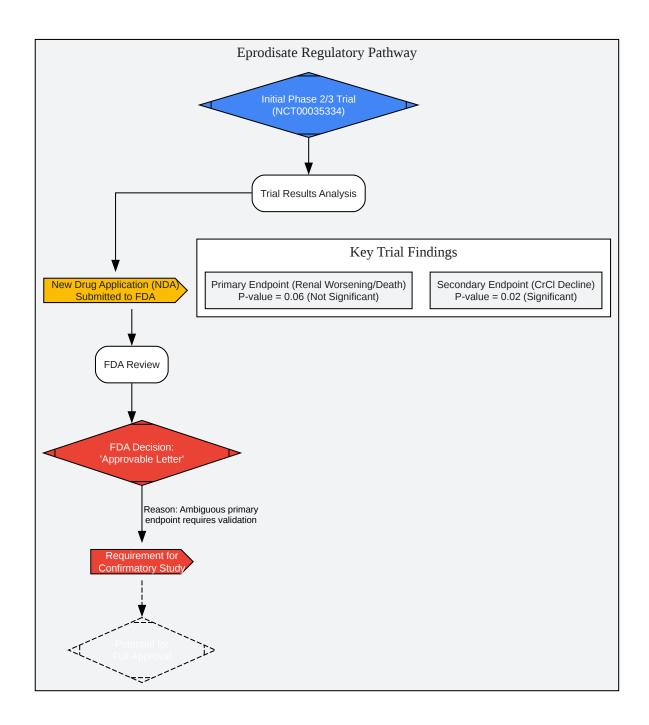
Q3: Why was a confirmatory clinical trial required for Eprodisate after its initial Phase 3 study?

A confirmatory study was necessary because the initial pivotal Phase 2/3 trial (NCT00035334) yielded results that were promising but not statistically definitive enough to warrant regulatory approval based on a single study.[5][9] The U.S. Food and Drug Administration (FDA) issued an "approvable letter," indicating that while there was some evidence of effectiveness, an additional efficacy trial would be required to provide firm evidence.[9][10]

Key reasons for this decision include:

- Ambiguous Primary Endpoint: The primary composite endpoint—a measure of renal function decline or death—showed a positive trend in favor of **Eprodisate** but did not reach its prespecified level of statistical significance (p=0.06).[6][11][12] Regulatory agencies typically require a p-value of <0.05 to confidently conclude a drug is effective.[9][13]
- Need for Robust Evidence: For a new drug to be approved, especially for a serious condition
 with no existing targeted treatments, regulatory bodies require robust and unequivocal
 evidence of its benefit-risk profile.[14][15] Confirmatory trials are designed to validate
 preliminary findings and ensure that the observed effects are real and reproducible in a large
 patient population.[15][16]
- Single-Trial Basis for Approval: While some secondary endpoints in the initial trial were statistically significant (e.g., a slower rate of decline in creatinine clearance, p=0.02), relying on a single trial for approval often requires a highly persuasive and statistically significant result on the primary endpoint, which was not the case here.[11][12][13]





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Caption: Logical workflow from initial trial results to the confirmatory study requirement.



Q4: What was the outcome of the subsequent Eprodisate confirmatory study?

Despite the promising signals from the first trial, the confirmatory Phase 3 study, which enrolled 261 patients, did not meet its primary efficacy endpoint of slowing the decline in renal function. [17] The drug was observed to be safe and well-tolerated, but it failed to demonstrate a statistically significant clinical benefit over placebo in this second, larger trial.[17]

Data Presentation

Table 1: Key Efficacy Endpoints from the Initial Phase 2/3 Trial (NCT00035334)

This table summarizes the primary and key secondary outcomes from the 24-month, randomized, placebo-controlled study.



Endpoint	Eprodisate Group (n=89)	Placebo Group (n=94)	Hazard Ratio (95% CI)	P-Value	Citation(s)
Primary Composite Endpoint					
Patients with Worsened Disease ¹	24 (27%)	38 (40%)	0.58 (0.37 to 0.93)	0.022	[11][12]
P-value for difference in proportions	0.06	[6][11][12]			
Secondary Renal Endpoints			_		
Mean Decline in Creatinine Clearance (mL/min/1.73 m²/year)	10.9	15.6	N/A	0.02	[11][12]
Progression to End-Stage Renal Disease	7 patients	13 patients	0.54 (0.22 to 1.37)	0.20	[11][12][18]
Other Endpoints		_	_	_	
All-Cause Mortality	8 patients	9 patients	0.95 (0.27 to 3.29)	0.94	[11][12][18]

¹Worsened disease was a composite of: doubling of serum creatinine, ≥50% reduction in creatinine clearance, progression to end-stage renal disease, or death. ²This p-value corresponds to the hazard ratio from the time-to-event analysis.

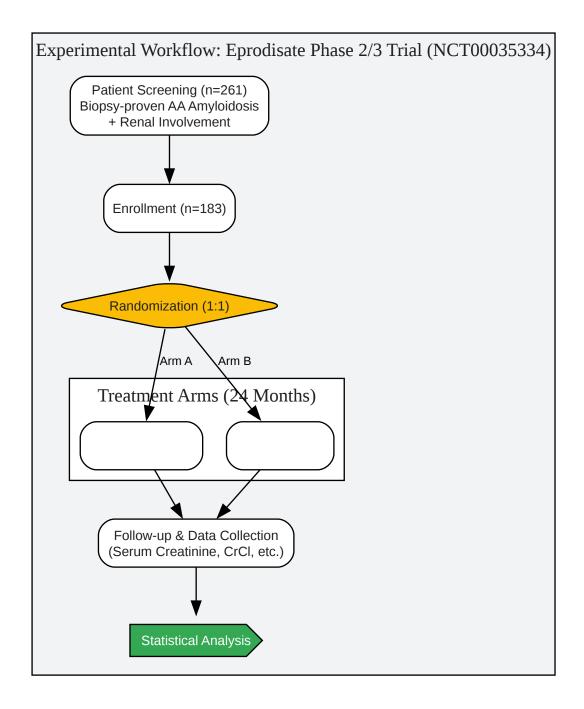


Experimental Protocols Methodology: Initial Phase 2/3 Eprodisate Trial (NCT00035334)

- Study Design: A multicenter, international, randomized, double-blind, placebo-controlled, parallel-group trial conducted at 27 centers.[11][18]
- Patient Population: 183 patients with biopsy-proven AA amyloidosis and evidence of kidney involvement.[11][19]
 - Inclusion Criteria: Kidney involvement was defined as >1 g/day of proteinuria or a creatinine clearance (CrCl) of <60 mL/min.[18][19]
 - Exclusion Criteria: Included CrCl <20 mL/min, end-stage renal disease, or renal disease from causes other than AA amyloidosis.[19]
- Randomization and Treatment: Patients were randomly assigned in a 1:1 ratio to receive either Eprodisate or a matching placebo for a duration of 24 months.[11]
- Primary Endpoint: A composite endpoint assessing whether a patient's renal disease had worsened. Worsening was defined as the occurrence of any of the following:
 - Doubling of serum creatinine concentration.
 - A 50% or greater reduction in CrCl.
 - Progression to end-stage renal disease (requiring dialysis).
 - Death.[11][12]
- · Key Secondary Endpoints:
 - The rate of change (slope) in CrCl over time.[18]
 - Time to progression to end-stage renal disease.[11]
 - Change in proteinuria.[18]



- All-cause mortality.[11]
- Statistical Analysis: The primary analysis for the composite endpoint was a time-to-event analysis using a Cox proportional-hazards model. A comparison of the proportions of patients meeting the endpoint criteria was also performed using a chi-square test.[11][12]



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Caption: High-level workflow of the initial Eprodisate Phase 2/3 clinical trial.

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